molecular formula C16H10Cl2N2OS2 B2944570 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-90-1

2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2944570
CAS RN: 476626-90-1
M. Wt: 381.29
InChI Key: QFAPOSGGBFCEMX-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C16H10Cl2N2OS2 . It is a derivative of 2-aminothiazole .

Scientific Research Applications

Mycobacterial Energetics Disruption

One of the primary applications of this compound is in the treatment of mycobacterial infections, such as tuberculosis (TB). The compound has been identified as a disruptor of mycobacterial energetics, which is crucial for the survival of the bacteria. It presents a novel therapeutic strategy, especially in the face of increasing drug resistance .

Efflux Inhibitors

F0715-0157 can serve as an efflux inhibitor (EI). EIs are important in slowing down the emergence of resistance and can have positive effects on the duration of the treatment. This is particularly relevant for adjuvant therapies, which aim to boost existing treatments rather than replace them .

Structure-Activity Relationships (SAR)

The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This is essential for the development of new drugs with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features .

properties

IUPAC Name

2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS2/c17-12-7-10(14(18)23-12)15(21)20-16-19-13-9-4-2-1-3-8(9)5-6-11(13)22-16/h1-4,7H,5-6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAPOSGGBFCEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-3-carboxamide

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